2,6-Diphenyl-4-tetracosoxyphenol
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Overview
Description
2,6-Diphenyl-4-tetracosoxyphenol is an organic compound characterized by its phenolic structure with two phenyl groups at the 2 and 6 positions and a tetracosoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4-tetracosoxyphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-diphenylphenol with tetracosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenyl-4-tetracosoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
2,6-Diphenyl-4-tetracosoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-tetracosoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
2,6-Diphenylphenol: Lacks the tetracosoxy group, resulting in different chemical properties and applications.
4-Tetracosoxyphenol:
Uniqueness: 2,6-Diphenyl-4-tetracosoxyphenol’s unique combination of phenyl and tetracosoxy groups imparts distinct chemical properties, making it valuable in specific applications where both hydrophobic and hydrophilic interactions are required .
Properties
CAS No. |
67889-01-4 |
---|---|
Molecular Formula |
C42H62O2 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
2,6-diphenyl-4-tetracosoxyphenol |
InChI |
InChI=1S/C42H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-34-44-39-35-40(37-30-25-23-26-31-37)42(43)41(36-39)38-32-27-24-28-33-38/h23-28,30-33,35-36,43H,2-22,29,34H2,1H3 |
InChI Key |
XEWHRAQICHRVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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